molecular formula C11H19NO2 B3321963 tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate CAS No. 1403865-40-6

tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate

Cat. No.: B3321963
CAS No.: 1403865-40-6
M. Wt: 197.27 g/mol
InChI Key: VIKKZFMBPVZIDK-UHFFFAOYSA-N
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Description

tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate: is a chemical compound with the molecular formula C11H19NO2. It is known for its unique bicyclic structure, which includes a tert-butyl carbamate group attached to a 3-methyl-1-bicyclo[1.1.1]pentanyl moiety. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-methyl-1-bicyclo[1.1.1]pentan-1-amine. The reaction is usually carried out under controlled conditions, such as low temperatures and the presence of a suitable solvent like dichloromethane. The reaction may also require a catalyst or a base to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that similar reaction conditions are scaled up for industrial synthesis. This would involve larger quantities of reactants, optimized reaction times, and potentially continuous flow processes to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology and Medicine: In biological and medical research, this compound can be used to study the interactions of bicyclic compounds with biological targets. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .

Industry: In industrial settings, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-butyl (3-methylbicyclo[1.1.1]pentan-1-yl)carbamate
  • tert-butyl N-(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)methyl carbamate

Comparison: Compared to similar compounds, tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group. This gives it distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(3-methyl-1-bicyclo[1.1.1]pentanyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-9(2,3)14-8(13)12-11-5-10(4,6-11)7-11/h5-7H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKKZFMBPVZIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140881
Record name Carbamic acid, N-(3-methylbicyclo[1.1.1]pent-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403865-40-6
Record name Carbamic acid, N-(3-methylbicyclo[1.1.1]pent-1-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403865-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-methylbicyclo[1.1.1]pent-1-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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